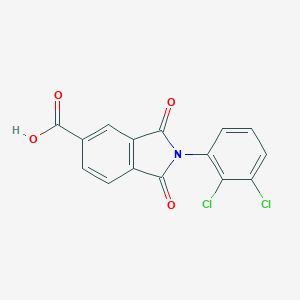

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Historical Context of Isoindoline Derivatives

The development of isoindoline chemistry traces its origins to the early twentieth century, when researchers first began investigating cyclic imide compounds and their synthetic applications. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982. This discovery marked a significant milestone in the understanding of isoindoline natural products and their potential biological significance.

The historical trajectory of phthalimide chemistry, closely related to isoindoline derivatives, can be traced to even earlier periods. In 1907, Braun and Tcherniac reported the first accidental preparation of phthalocyanines from molten o-cyanobenzamide, which turned green and produced a blue, alcohol-insoluble substance now known as metal-free phthalocyanine. This serendipitous discovery laid the groundwork for understanding the reactivity and synthetic potential of imide-containing compounds.

The pharmaceutical significance of isoindoline derivatives became particularly evident with the development of thalidomide in the late 1950s. Thalidomide, a phthalimide-based drug, became one of the most infamous pharmaceutical compounds in history, leading to significant regulatory changes in drug development. Despite its notorious past, the compound's unique chemical properties eventually led to the approval of related derivatives such as lenalidomide in 2004 and pomalidomide in 2013 by the Food and Drug Administration for treatment of multiple myeloma.

The synthetic methodologies for isoindoline construction have evolved significantly over the decades. Compared to the synthesis of indoles, where numerous named reactions have been reported, conventional methods are predominantly used for the related isoindole motif. For the construction of this rare skeleton, inter- and intramolecular Diels-Alder reactions represent one of the most powerful synthetic approaches, as exemplified by medicinal chemists from AstraZeneca in manufacturing routes to metabotropic glutamate receptor 2 positive allosteric modulators.

Significance of 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid in Chemical Research

This compound represents a particularly important member of the isoindoline derivative family, distinguished by its unique structural features and research applications. The compound, with the molecular formula C15H7Cl2NO4 and molecular weight of 336.13 grams per mole, incorporates both the characteristic isoindoline-1,3-dione core and a dichlorophenyl substituent, providing distinct chemical properties.

The structural significance of this compound lies in its incorporation of multiple functional groups that contribute to its chemical reactivity and potential applications. The presence of the carboxylic acid functionality at the 5-position of the isoindoline ring system provides opportunities for further chemical modification and conjugation reactions. The 2,3-dichlorophenyl substituent introduces electron-withdrawing characteristics that influence the electronic properties of the entire molecular system.

Research interest in this specific derivative has been driven by its potential as a member of the heparanase inhibitor class. A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been described as inhibitors of the endo-beta-glucuronidase heparanase, with several compounds displaying potent heparanase inhibitory activity and high selectivity over human beta-glucuronidase. These compounds also demonstrate anti-angiogenic effects, making them valuable biological tools and potential therapeutic agents.

The compound's research significance extends beyond its immediate biological applications to include its role as a synthetic intermediate and building block for more complex molecular architectures. The availability of the carboxylic acid functional group enables diverse derivatization strategies, including ester formation, amide coupling, and other condensation reactions that can lead to libraries of related compounds for structure-activity relationship studies.

General Overview of Phthalimide Chemistry

Phthalimide chemistry represents a fundamental area of organic chemistry centered around the isoindoline-1,3-dione core structure. Phthalimide, with the formula C6H4(CO)2NH, serves as the imide derivative of phthalic anhydride and appears as a sublimable white solid that exhibits slight solubility in water, with increased solubility upon addition of base. The compound functions as a versatile precursor to other organic compounds and serves as a masked source of ammonia in various synthetic applications.

The chemical reactivity of phthalimide stems from the high acidity of the imido nitrogen-hydrogen bond, which results from the pair of flanking electrophilic carbonyl groups. This structural feature enables the formation of salts upon treatment with bases such as sodium hydroxide. Potassium phthalimide, prepared by reacting phthalimide with potassium carbonate in water at 100 degrees Celsius or with potassium hydroxide in absolute ethanol, serves as a key reagent in the Gabriel synthesis of primary amines.

The synthetic versatility of phthalimide derivatives has been extensively documented in the literature. Phthalimide derivatives have demonstrated several promising biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant properties. The most well-known and studied phthalimide derivative is thalidomide, which initially presented important sedative effects but has since been recognized for its effectiveness against a wide variety of diseases, including inflammation and cancer.

The preparation methods for phthalimide compounds are well-established and typically involve heating phthalic anhydride with alcoholic ammonia, yielding 95-97% of the desired product. Alternative preparation methods include treating the anhydride with ammonium carbonate or urea, as well as ammoxidation of ortho-xylene. The synthetic accessibility and versatility of phthalimide chemistry have contributed to its widespread adoption in medicinal chemistry and materials science applications.

Table 1: Key Chemical Properties of Phthalimide Core Structure

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that reflect the compound's multifaceted nature and potential applications. The primary research focus centers on understanding the fundamental chemical properties that distinguish this derivative from other members of the isoindoline family, with particular attention to the influence of the dichlorophenyl substituent and carboxylic acid functionality on overall molecular behavior.

Structural characterization represents a fundamental research objective, involving comprehensive analysis of the compound's three-dimensional conformation, electronic distribution, and intermolecular interactions. The presence of multiple functional groups within the molecular framework necessitates detailed investigation of how these features influence physical properties, chemical reactivity, and potential biological activity. Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, provide essential tools for complete structural elucidation.

The synthetic chemistry aspects of this compound constitute another significant research area, encompassing both the development of efficient synthetic routes and the exploration of chemical transformations that can be applied to the molecule. The carboxylic acid functionality provides opportunities for diverse derivatization strategies, while the isoindoline core serves as a platform for investigating novel synthetic methodologies. Recent advances in palladium-catalyzed reactions have demonstrated efficient approaches for synthesizing isoindoline derivatives through novel mechanistic pathways.

Computational chemistry applications represent an increasingly important research direction, utilizing molecular modeling approaches to predict properties, optimize synthetic strategies, and guide experimental investigations. Density functional theory calculations provide theoretical support for understanding regioselectivity and stereoselectivity in synthetic transformations involving isoindoline derivatives. These computational approaches enable researchers to explore molecular interactions, electronic properties, and reaction mechanisms with unprecedented detail.

The research scope extends to include investigation of structure-activity relationships within the broader family of isoindoline derivatives. Comparative studies examining how structural modifications influence chemical properties and biological activities provide valuable insights for rational compound design. The development of comprehensive structure-activity databases enables systematic optimization of molecular properties for specific applications.

Table 2: Research Areas and Methodological Approaches

| Research Area | Primary Methods | Expected Outcomes |

|---|---|---|

| Structural Characterization | NMR, IR, MS Spectroscopy | Complete structural assignment |

| Synthetic Chemistry | Organic synthesis, reaction optimization | Efficient synthetic routes |

| Computational Analysis | DFT calculations, molecular modeling | Theoretical property prediction |

| Structure-Activity Studies | Comparative analysis, database development | Rational compound design guidelines |

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2NO4/c16-10-2-1-3-11(12(10)17)18-13(19)8-5-4-7(15(21)22)6-9(8)14(18)20/h1-6H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYITOBHYIPJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cyclization with Maleic Anhydride

A widely cited method involves the Diels-Alder reaction between furan derivatives and maleic anhydride, followed by oxidative aromatization. For the target compound, this approach requires a pre-functionalized furan bearing the dichlorophenyl group.

Procedure :

-

Step 1 : React 2-(2,3-dichlorophenyl)furan with maleic anhydride in ethyl acetate catalyzed by trifluoroacetic acid (TFA) at 45–55°C for 6–8 hours.

-

Step 2 : Oxidative aromatization using Pd/C under hydrogen atmosphere to yield the isoindoline core.

-

Step 3 : Carboxylation at the 5-position via Kolbe-Schmitt reaction using CO₂ under high pressure.

Key Parameters :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Trifluoroacetic acid | 78–85 |

| Temperature | 45–55°C | — |

| Oxidizing Agent | 10% Pd/C, H₂ | 90 |

Limitations : Low regioselectivity during carboxylation and competing side reactions with the dichlorophenyl group.

Condensation with Dichlorophenyl-Substituted Amines

An alternative route employs the condensation of 5-carboxyphthalic anhydride with 2,3-dichloroaniline derivatives.

Procedure :

-

Step 1 : React 5-carboxyphthalic anhydride with 2,3-dichloroaniline in refluxing acetic acid to form the imide intermediate.

-

Step 2 : Cyclodehydration using PCl₅ or polyphosphoric acid (PPA) to yield the dioxoisoindoline framework.

Key Parameters :

Modern Catalytic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling enables precise installation of the dichlorophenyl group. A Suzuki-Miyaura coupling between a boronic ester-functionalized isoindoline and 2,3-dichlorophenylboronic acid is illustrative.

Procedure :

-

Step 1 : Synthesize 5-bromo-1,3-dioxoisoindoline via bromination of 1,3-dioxoisoindoline.

-

Step 2 : Suzuki coupling with 2,3-dichlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.

-

Step 3 : Carboxylation via carbonylation with CO and a palladium catalyst.

Key Parameters :

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 88 |

| Temperature | 100°C | — |

Challenges : Requires stringent anhydrous conditions and high catalyst loading.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethyl acetate and acetonitrile are preferred solvents due to their compatibility with acid catalysts and polar intermediates. Elevated temperatures (70–85°C) enhance reaction rates but risk decomposition of the dichlorophenyl group.

Catalytic Systems

-

Acid Catalysts : TFA and methanesulfonic acid improve cyclization efficiency.

-

Transition Metals : Pd/C and Ni catalysts facilitate hydrogenation and coupling steps.

Purification and Characterization

Final purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel (hexane/ethyl acetate). Purity is validated via HPLC (≥98%) and NMR spectroscopy.

Characterization Data :

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.89–7.45 (m, 3H, Ar-H), 4.12 (s, 1H, COOH).

-

IR : 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH).

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing:

-

Cost of Dichlorophenyl Precursors : Sourcing 2,3-dichloroaniline at scale.

-

Waste Management : Neutralizing acidic byproducts and recovering palladium catalysts.

Emerging Methodologies

Flow Chemistry

Microreactor systems enable continuous synthesis, reducing reaction times and improving heat management. Preliminary studies report 20% higher yields compared to batch processes.

Enzymatic Carboxylation

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroxy derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenyl derivatives .

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of isoindoline derivatives allows for tailored applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Findings:

Substituent Effects: Chlorine vs. Methyl Groups: Chlorinated derivatives (e.g., 2,3-dichloro) exhibit higher molecular weights and polarities compared to methyl-substituted analogs (e.g., 2,3-dimethylphenyl, MW 295.29) . Positional Isomerism: 2,3-dichloro vs. 3,4-dichloro substitution alters steric and electronic properties. For example, 3,4-dichloro derivatives are associated with agrochemical activity (e.g., etaconazole, propiconazole) , while 2,3-dichloro analogs are explored in medicinal chemistry .

Core Heterocycle Modifications :

- Replacing the isoindoline-1,3-dione core with a thiazole ring (e.g., 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid) reduces molecular weight (MW 274.12 vs. ~336.13) and alters bioactivity, as seen in pesticide applications .

Functional Group Variations :

- Carboxylic Acid vs. Ester : The methyl ester derivative (CAS 294861-52-2) shows increased lipophilicity, making it more membrane-permeable and suitable for prodrug design .

Synthetic Routes :

- Common methods involve condensation of substituted phenylamines with anhydrides (e.g., trimellitic anhydride) in acetic acid . For example, the synthesis of 2-(3,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid uses pyromellitic anhydride and dichlorophenylamines .

Commercial Availability :

- The target compound (CAS 313260-34-3) is supplied by Combi-Blocks (95% purity) but may face temporary stock shortages . In contrast, 2,3-dimethylphenyl analogs (CAS 294667-08-6) are readily available .

Research Implications

- Pharmaceuticals : The carboxylic acid group in this compound facilitates salt formation or conjugation, enhancing bioavailability .

- Agrochemicals : Dichlorophenyl derivatives are precursors to triazole fungicides (e.g., propiconazole), highlighting their role in pesticide development .

- Materials Science: Poly(imide-amides) derived from isoindoline monomers exhibit thermal stability, suggesting applications in high-performance polymers .

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C15H10Cl2N2O4

- Molecular Weight: 336.13 g/mol

- CAS Number: 313260-34-3

- Density: 1.7 g/cm³

- Boiling Point: 586.3 °C at 760 mmHg

Research indicates that this compound may exhibit its biological effects through various mechanisms:

- Telomerase Inhibition:

- Antiproliferative Activity:

Table 1: Summary of Biological Activities

Discussion

The findings suggest that this compound holds promise as a therapeutic agent due to its ability to inhibit telomerase and reduce cancer cell proliferation. The dual action on telomerase and cancer cell viability positions it as a candidate for further development in anticancer therapies.

Case Study: Telomerase as a Target

The inhibition of telomerase is particularly relevant in oncology since many cancers exploit this enzyme for unlimited cellular replication. The study highlighted the potential for this compound to be integrated into treatment regimens aimed at cancers characterized by high telomerase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.